(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide is a synthetic compound characterized by its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide typically involves the reaction of octadeca-9,12,15-trienoic acid with (3-methoxyphenyl)methylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to saturate the double bonds, resulting in a fully saturated amide.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated double bonds on chemical reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide involves its interaction with cellular targets such as enzymes and receptors. The compound’s conjugated double bonds and methoxyphenyl group allow it to interact with reactive oxygen species (ROS) and inhibit oxidative stress pathways. Additionally, it may modulate the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(9E,12E,15E)-Octadeca-9,12,15-trienoic acid: A fatty acid with similar conjugated double bonds but lacking the amide and methoxyphenyl groups.
(9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol: An alcohol derivative with similar hydrocarbon chain but different functional groups.
Myristyl linolenate: An ester with a similar hydrocarbon chain but different functional groups.
Uniqueness
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide is unique due to its combination of a long hydrocarbon chain with conjugated double bonds and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H39NO2 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4+,8-7+,11-10+ |
InChI Key |
XKHCEDYSKNATME-JSIPCRQOSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.